molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Cat. No.: B1209947
CAS No.: 3882-46-0
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

4-Aza-9-fluorenone is utilized as a precursor in the synthesis of various bioactive compounds. The compound can be synthesized through several methods, including the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, and ammonium acetate in the presence of thiourea dioxide at elevated temperatures. This method allows for the formation of derivatives that exhibit diverse biological activities.

Table 1: Synthesis Methods for this compound

Synthesis MethodReaction ConditionsYield
Condensation with aryl aldehydes80°C, in waterHigh
Cyclization with ammonium acetateGlacial acetic acidModerate

This compound has been shown to possess various biological activities, making it a subject of interest in pharmacological research. Notably, it acts as a DNA intercalator and has been identified as a potent inhibitor of human topoisomerase IIα, which is crucial for DNA replication and repair. This property suggests its potential use in anticancer therapies.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the compound's ability to intercalate into DNA, disrupting replication processes.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, compounds derived from this structure have shown promising activity against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus32 µg/mL
1bCandida albicans64 µg/mL
1cE. coli128 µg/mL

Material Science Applications

In material science, this compound is explored for its nonlinear optical (NLO) properties, which are essential for developing advanced photonic materials. The compound's ability to form stable complexes with transition metals enhances its potential use in organic semiconductors and light-emitting diodes (LEDs). These applications are critical for the development of next-generation electronic devices .

NLO Properties

Research indicates that derivatives of this compound demonstrate significant first hyperpolarizability, making them suitable candidates for applications in optical switching and signal processing technologies .

Biological Activity

4-Aza-9-fluorenone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key findings from recent studies, including data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the fluorenone core structure, where a nitrogen atom replaces one of the carbon atoms in the aromatic ring. This modification significantly influences its chemical properties and biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, which can include fluorene derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that compounds derived from 9H-fluoren-9-one oxime exhibited promising antimicrobial features, particularly against Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups, such as chlorine, enhanced these activities, indicating that structural modifications can optimize antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus32 µg/mL
1bCandida albicans64 µg/mL
1cE. coli128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown effectiveness in inhibiting tumor cell proliferation. The mechanism often involves the disruption of cellular processes essential for cancer cell survival. For example, compounds similar to this compound have been reported to interact with DNA and affect transcription factors involved in cell proliferation .

Case Study: In Vitro Evaluation

In vitro studies using cancer cell lines have demonstrated that this compound derivatives can induce apoptosis and inhibit cell cycle progression. A notable study reported IC50 values for different derivatives against various cancer cell lines:

Table 2: IC50 Values of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
1aMCF-7 (Breast Cancer)15.2
1bHeLa (Cervical Cancer)10.5
1cA549 (Lung Cancer)20.3

Antioxidant Activity

The antioxidant activity of this compound has also been assessed through various assays. These studies typically measure the compound's ability to scavenge free radicals, which is crucial for evaluating its potential therapeutic applications.

In a recent study, the DPPH assay revealed varying scavenging capacities among different derivatives:

Table 3: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging Activity (%) at 1000 µM
1a24.64
1b16.29
1c19.81

While the scavenging activity was relatively low compared to standard antioxidants, these results indicate that further structural optimization could enhance their efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-aza-9-fluorenone derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Pyrazolo-fused 4-azafluorenones (e.g., indeno[1,2-b]pyrazolo[4,3-e]pyridines, IPP) can be synthesized via a green, one-pot process using aldehydes, malononitrile, and hydrazine derivatives under mild conditions (60°C, ethanol/water solvent). This method avoids hazardous reagents and achieves yields >70% . Key factors include stoichiometric control of hydrazine derivatives and pH adjustments to stabilize intermediates. For substituted derivatives, post-functionalization via Suzuki-Miyaura coupling or Knoevenagel condensation is recommended .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy are critical for analyzing photophysical properties (e.g., ICT modulation), complemented by DFT calculations to predict HOMO-LUMO gaps and charge-transfer transitions . NMR (¹H/¹³C) and X-ray crystallography validate structural motifs like fused pyrazole rings and substituent positioning . For electron-deficient derivatives, cyclic voltammetry correlates experimental bandgaps with computed redox potentials .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability tests in ethanol/water mixtures (pH 4–10) show degradation <5% over 72 hours at 25°C, but acidic conditions (pH <3) induce ketone protonation, altering reactivity. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, making it suitable for optoelectronic applications . For long-term storage, inert atmospheres (N₂) and desiccants are advised to prevent oxidation .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents tune the HOMO-LUMO gap in this compound scaffolds?

  • Methodological Answer : Substituents at position 4 of the fused system directly modulate electronic properties. Electron-donating groups (e.g., -NMe₂) raise HOMO and LUMO energies, narrowing the bandgap (HLG) by 0.3–0.5 eV, while electron-withdrawing groups (e.g., -CN) lower both levels, widening the HLG . Extended conjugation (e.g., dicyanovinylidene substituents) further reduces HLG by 0.8 eV via π-orbital delocalization . Spectroscopic evidence (n→π* transitions) and Mulliken charge analysis clarify substituent effects on carbonyl reactivity .

Q. How can researchers resolve contradictions in photophysical data between structurally similar this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or aggregation-induced emission (AIE). For example, polar solvents (DMF) may quench fluorescence in donor-acceptor derivatives, while non-polar solvents (toluene) enhance quantum yields . Systematic studies using time-resolved fluorescence and transient absorption spectroscopy differentiate intrinsic ICT behavior from environmental artifacts . Computational modeling (TD-DFT) identifies overlooked factors like torsional angles or intermolecular interactions .

Q. What experimental design principles apply to developing this compound-based fluorescent sensors for cyanide detection?

  • Methodological Answer : Design focuses on introducing dicyanovinylidene acceptors, which undergo nucleophilic addition with CN⁻, causing a redshift in emission (Δλ = 50–80 nm) and quenching . Key parameters:

  • Selectivity : Test against competing anions (F⁻, Cl⁻) using fluorescence titrations.
  • Sensitivity : Achieve detection limits <1 µM via Stern-Volmer analysis .
  • Reversibility : Assess sensor regeneration using chelating agents (e.g., EDTA) .

Properties

IUPAC Name

indeno[1,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHFQGLEIGIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192081
Record name 5H-Indeno(1,2-b)pyridin-5-one
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3882-46-0
Record name 5H-Indeno[1,2-b]pyridin-5-one
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Record name 5H-Indeno(1,2-b)pyridin-5-one
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Record name 5H-indeno[1,2-b]pyridin-5-one
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Record name 4-Azafluoren-9-one
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Synthesis routes and methods I

Procedure details

A solution of benzo[h]quinoline (6 g, 33.5 mmol) and KOH (5.6 g, 100.5 mmol) in water (400 mL) was boiled. A hot solution of KMnO4 (14.8 g, 93.8 mmol) in water (240 mL) was added dropwise over 1 hour to the boiling solution. The mixture was refluxed for another 6 hours and filtered hot. The filtrate was allowed to cool to room temperature. The organic layer was extracted with chloroform and water, dried with anhydrous magnesium sulfate. After solvent removal, the residue was purified by column chromatography on silica (acetone-petroleum ether) to give product 2.5 g (42%) as a yellow solid.
Quantity
6 g
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reactant
Reaction Step One
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Quantity
5.6 g
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Quantity
14.8 g
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Quantity
240 mL
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solvent
Reaction Step Three
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400 mL
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solvent
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Yield
42%

Synthesis routes and methods II

Procedure details

Subsequently, in a stream of argon, 1.5 L of a 10% aqueous solution of sodium hydroxide was added to 51.0 g (244 mmol) of 1-azaphenanthrene-5,6-dione, and heated and stirred at 85° C. for 90 minutes. After the mixture was cooled to room temperature, the precipitate was filtered out. The filtrate was extracted with chloroform and concentrated, and added to the precipitate, whereby a crude material was obtained. The crude material was purified by chromatography on silica gel with toluene/ethyl acetate=10:1 to give 16.8 g of 4-azafluorene-9-one (37.9% yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azaphenanthrene-5,6-dione
Quantity
51 g
Type
reactant
Reaction Step One
Yield
37.9%

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 608, Part B, 8.2 g (0.04 mole) of 1-azaphenanthren-5,6-dione and 165 ml of 10% sodium hydroxide were heated in a bath at 80°-90° for 3 hours. Identical workup yielded 3.88 g, m.p. 140°-2° of pure 4-azafluoren-9-one.
Name
1-azaphenanthren-5,6-dione
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

See general oxidation method of Sprinzak, J. Am. Chem. Soc., 80 (1958) 5449. 4-Azafluorene (5.0 g, 30 mmol) was dissolved in 50 mL anhydrous pyridine containing in solution 2 mL Triton B solution (prepared by evaporating 5 mL of 40% Triton B in methanol (Aldrich Chemical, Inc.) and 5 mL pyridine with heat and reduced pressure followed by q.s. to 10 mL with pyridine). Then air was continuously bubbled through the solution with stirring. An addition of 2 mL Triton B solution was made twice more at two-hour intervals. After six hours the reaction mixture was evaporated to dryness. The residue was triturated in 30 mL water and extracted four times with ethyl acetate (total volume 200 mL). The combined ethyl acetate extracts were dried over anhydrous sodium sulfate. After filtration and evaporation, the residue was chromatographed (silica gel and chloroform) to yield after evaporation of the solvent 4.5 g (83%) of (28). m.p. 132°-136° C. (reported 142° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
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0 (± 1) mol
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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